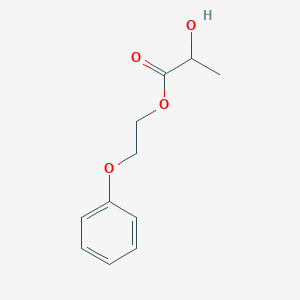
2-Phenoxyethyl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl 2-hydroxypropanoate is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group and a hydroxypropanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-hydroxypropanoate typically involves the esterification of 2-phenoxyethanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenoxyethyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, the hydroxypropanoate moiety can participate in metabolic pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Phenoxyethanol: Known for its use as a preservative and antiseptic.
2-Hydroxypropanoic Acid (Lactic Acid): Commonly used in food and pharmaceutical industries.
Ethyl 2-hydroxypropanoate: Used as a flavoring agent and in the synthesis of other organic compounds.
Uniqueness: 2-Phenoxyethyl 2-hydroxypropanoate stands out due to its combined properties of the phenoxy and hydroxypropanoate groups, making it versatile for various applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit distinct biological activities .
Propiedades
Número CAS |
6283-84-7 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-phenoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H14O4/c1-9(12)11(13)15-8-7-14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
QGJQZYMFIIAOQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCOC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


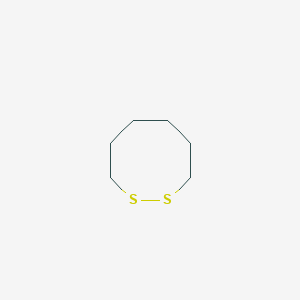
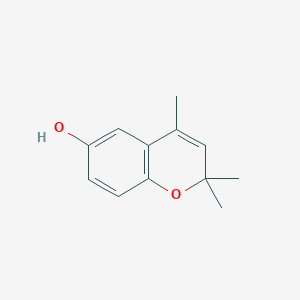

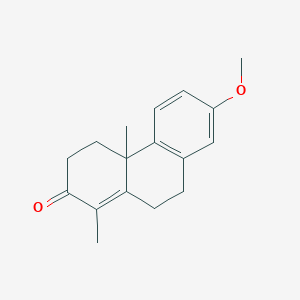
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
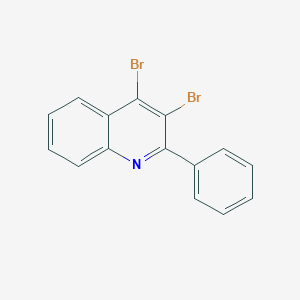
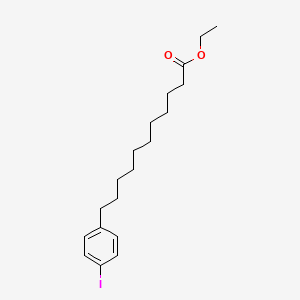
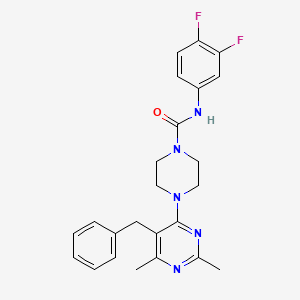
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)

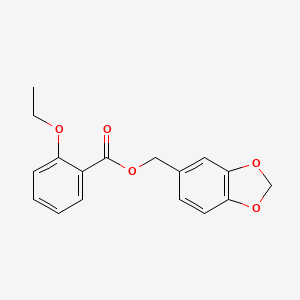
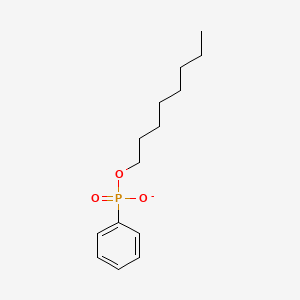

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
